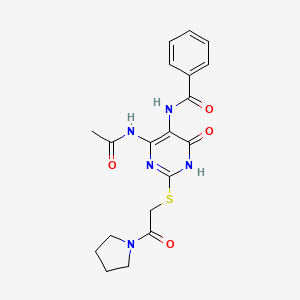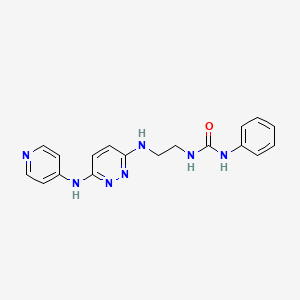
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has gained attention due to its potential use in scientific research. It is a urea derivative that has been developed as a potential inhibitor of certain enzymes involved in various biochemical processes.
Scientific Research Applications
Chemical Interactions and Molecular Complexation
The study by Ośmiałowski et al. (2013) investigates the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, utilizing NMR spectroscopy and quantum chemical calculations. This research sheds light on how substituent effects influence molecular complexation, a crucial aspect for designing molecules with specific binding properties. The intricate balance between electronic repulsions and hydrogen bonding in these complexes provides insights into the design of molecular recognition systems and supramolecular assemblies (Ośmiałowski et al., 2013).
Antimicrobial and Antibacterial Applications
Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This study exemplifies the potential pharmaceutical applications of urea derivatives, highlighting their role in creating compounds with significant antibacterial activity. The discovery of compounds with high antibacterial activity underscores the importance of such derivatives in addressing resistance to existing antibiotics (Azab et al., 2013).
Synthesis and Characterization of Urea Derivatives
Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation, offering a more efficient pathway compared to conventional heating methods. This technique enhances the synthesis process of urea derivatives, which are pivotal in pharmaceutical chemistry for their potential therapeutic applications. The ability to efficiently synthesize these compounds is vital for accelerating the development of new drugs and materials (Li & Chen, 2008).
Antioxidant and Antitumor Activities
Elewa et al. (2021) investigated the synthesis of pyridine and pyridazine derivatives and evaluated their antibacterial and antitumor activities. This study demonstrates the application of urea derivatives in creating compounds with significant biological activities, which could lead to the development of new therapeutic agents. The research on these derivatives is crucial for discovering novel treatments for various diseases, including cancer (Elewa et al., 2021).
properties
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(23-14-4-2-1-3-5-14)21-13-12-20-16-6-7-17(25-24-16)22-15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24)(H,19,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFIXNRAKIXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2694776.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)
![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)
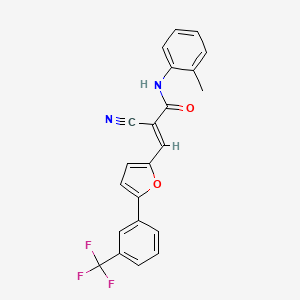
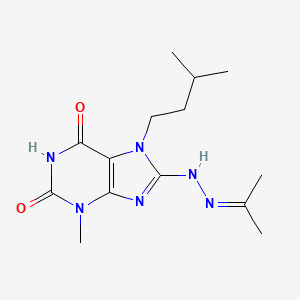

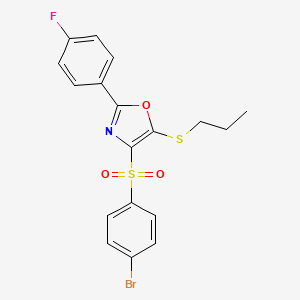
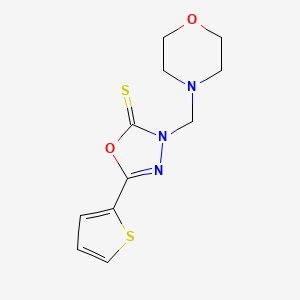
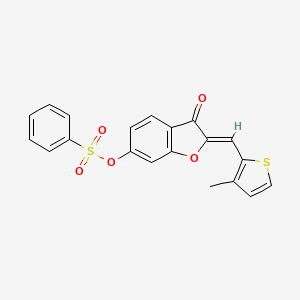
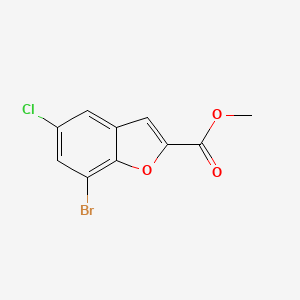
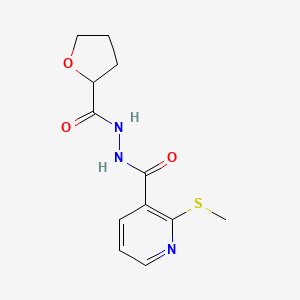
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)
